molecular formula C8H8Cl2N2O B3090823 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1214187-61-7

3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No.: B3090823
CAS No.: 1214187-61-7
M. Wt: 219.06
InChI Key: XDVJJVZTHRQNBG-UHFFFAOYSA-N
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Description

3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound with the molecular formula C₈H₈Cl₂N₂O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the reaction of 5-chloroindole-2,3-dione with ammonia or an amine under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1,3-dihydro-2H-indol-2-one hydrochloride
  • 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one hydrochloride
  • 5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Uniqueness

3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and chloro groups on the indole ring provides opportunities for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-amino-5-chloro-1,3-dihydroindol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O.ClH/c9-4-1-2-6-5(3-4)7(10)8(12)11-6;/h1-3,7H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVJJVZTHRQNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride
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3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 4
3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 5
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Reactant of Route 6
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